molecular formula C14H17N3OS2 B14937184 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B14937184
M. Wt: 307.4 g/mol
InChI Key: IOLWLJBWLGDKGU-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide features a bicyclic 5,6-dihydro-4H-cyclopenta[d][1,3]thiazole core linked via an amide bond to a substituted 1,3-thiazole ring. The thiazole moiety is decorated with a methyl group at position 2 and an isopropyl group at position 5.

Properties

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H17N3OS2/c1-7(2)12-11(15-8(3)19-12)13(18)17-14-16-9-5-4-6-10(9)20-14/h7H,4-6H2,1-3H3,(H,16,17,18)

InChI Key

IOLWLJBWLGDKGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC3=C(S2)CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[d][1,3]thiazole intermediate, followed by the introduction of the thiazole ring. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of temperature, pressure, and reaction time is maintained. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and related analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Likely ~C15H18N3OS2 Cyclopenta[d]thiazol-2-yl amide; 2-methyl, 5-isopropyl on thiazole ~340–360 (estimated) Compact bicyclic core; alkyl substituents enhance solubility
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide C19H15N3OS2 Cyclopenta[b]thiophene core; 3-cyano, 4-methyl, 2-phenyl on thiazole 365.47 Aromatic phenyl group increases hydrophobicity; cyano group enhances polarity
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide C33H28N4O5S Cyclopropane-carboxamide; benzo[d][1,3]dioxol, methoxyphenyl, pyrrolidinylbenzoyl 616.76 Bulky substituents may hinder membrane permeability; extended π-system for binding
N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(4-(methylthio)phenyl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide C34H25N3O3S2 Biphenyl-carbonyl; methylthiophenyl, cyclopropane-carboxamide 595.70 Sulfur-containing groups (methylthio) modulate electronic properties

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H18N4O1S2
Molecular Weight318.44 g/mol
CAS Number2060820-47-3
LogP3.4618
Polar Surface Area71.074 Ų

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines:

  • A549 (Lung Cancer) : The compound demonstrated an IC50 value of approximately 9 μM, indicating significant inhibition of cell proliferation and inducing apoptosis through the intrinsic pathway .
  • HeLa (Cervical Cancer) : It was found to induce G2-M cell cycle arrest and apoptosis, suggesting its potential as a therapeutic agent in cervical cancer treatment .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound activates caspases (e.g., caspase-3 and -9), leading to programmed cell death .
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression in cancer cells, particularly by inducing G2-M phase arrest .
  • Inhibition of Cell Migration : Studies indicate that the compound can significantly reduce the migratory capabilities of cancer cells, which is crucial for metastasis prevention .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on A549 Cells :
    • Objective : To assess cytotoxicity and mechanism.
    • Findings : The compound inhibited cell growth with an IC50 of 9 μM and induced apoptosis through mitochondrial pathways .
  • Study on HeLa Cells :
    • Objective : To evaluate cell cycle effects.
    • Findings : Induced G2-M arrest and significantly increased apoptotic markers compared to control groups .

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